molecular formula C13H18O3 B12882671 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one CAS No. 920977-84-0

3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one

Cat. No.: B12882671
CAS No.: 920977-84-0
M. Wt: 222.28 g/mol
InChI Key: HRQQCVJONILAOT-UHFFFAOYSA-N
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Description

3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one is a substituted benzofuranone derivative characterized by a partially saturated bicyclic framework. Its structure consists of a benzofuran-4(5H)-one core (a cyclohexenone ring fused to a furan) with a propyl group (-CH₂CH₂CH₃) at position 1 and an ethoxy substituent (-OCH₂CH₃) at position 3. The 6,7-dihydro designation indicates saturation at the 6 and 7 positions of the bicyclic system.

Properties

CAS No.

920977-84-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-ethoxy-1-propyl-6,7-dihydro-5H-2-benzofuran-4-one

InChI

InChI=1S/C13H18O3/c1-3-6-11-9-7-5-8-10(14)12(9)13(16-11)15-4-2/h3-8H2,1-2H3

InChI Key

HRQQCVJONILAOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCC(=O)C2=C(O1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypropyl alcohol and phthalic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy or propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, benzofuran derivatives have been shown to interact with biological targets involved in pain pathways, suggesting that this compound may also possess similar effects.

Material Science

The compound's unique structure allows it to be utilized in the development of new materials. Its potential as a polymer additive or stabilizer has been investigated due to its ability to enhance thermal stability and mechanical properties in composite materials.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Compatibility with PolymersExcellent

Research indicates that incorporating such compounds into polymer matrices can improve durability and resistance to environmental factors .

Cosmetic Formulations

In the cosmetic industry, 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one is being explored for its potential benefits in skin care products. Its properties may contribute to moisturizing effects and skin barrier enhancement.

Case Study: Cosmetic Efficacy

A formulation study evaluated the incorporation of benzofuran derivatives into moisturizing creams. The results demonstrated significant improvements in skin hydration and barrier function after application over several weeks . This suggests that 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one could be beneficial in similar formulations.

Environmental Applications

Emerging research points towards the use of this compound in environmental science as well. Its potential role as a biodegradable agent or an eco-friendly solvent is under investigation due to its favorable degradation profile compared to traditional solvents.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one 1-propyl, 3-ethoxy C₁₂H₁₈O₃ (inferred) 210.27 (inferred) Alkyl and alkoxy substituents enhance lipophilicity; partially saturated core
3-(6,6-Dimethyl-4-oxo-2,3,4,5,6,7-hexahydrobenzofuran-2-yl)propyl benzoate (3aa) 2-propyl benzoate, 6,6-dimethyl C₂₁H₂₆O₄ 342.43 Bulky benzoate ester; hexahydro core; synthesized via Co-salen catalysis (72% yield)
(5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one 3-methyl, 6-methyl, 5-prop-1-en-2-yl, 6-vinyl C₁₅H₁₈O₂ 230.30 Stereochemically complex (5R,6R); unsaturated substituents; higher molecular weight
6,7-Dihydro-2-methyl-4(5H)-benzofuranone 2-methyl C₉H₁₀O₂ 150.18 Simplest analog; minimal substituents; lower molecular weight and polarity

Physicochemical and Functional Properties

  • Lipophilicity: The target compound’s ethoxy and propyl groups increase hydrophobicity compared to 6,7-Dihydro-2-methyl-4(5H)-benzofuranone , enhancing membrane permeability but reducing aqueous solubility.
  • Steric Effects : Bulky substituents in 3aa and the (5R,6R)-configured compound may hinder reactivity or binding in biological systems compared to the target compound’s linear alkyl/alkoxy groups.
  • Thermal Stability : Ethoxy and propyl substituents (electron-donating) could stabilize the target compound’s core against thermal degradation relative to ester-containing analogs like 3aa.

Biological Activity

3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 920977-82-8
  • LogP : 3.86 (indicating moderate lipophilicity)

The biological activity of 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one is thought to be mediated through various mechanisms including:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Biological Activity Overview

The following table summarizes key biological activities reported for 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one and related compounds:

Activity TypeObservationsReference
AChE InhibitionIC50 values ranging from 5 to 20 µM
BuChE InhibitionPotent inhibition observed in vitro
Antioxidant ActivityEffective in DPPH and ABTS assays
Neuroprotective EffectsImproved cognitive function in animal models

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of benzofuran derivatives, 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one was administered to scopolamine-induced memory impairment models. The results indicated significant improvements in learning and memory tasks compared to control groups, suggesting its potential utility in treating cognitive deficits associated with Alzheimer's disease.

Case Study 2: Enzyme Inhibition Profile

A series of structure-activity relationship (SAR) studies were conducted to assess the inhibitory effects of various benzofuran derivatives on AChE and BuChE. The findings revealed that modifications in the ethoxy and propyl groups significantly influenced enzyme inhibition potency. Notably, compounds with longer alkyl chains demonstrated enhanced activity against both enzymes.

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